alpha-D-ribopyranose
Overview
Description
Alpha-D-ribopyranose: is a monosaccharide, specifically a pentose sugar, which means it contains five carbon atoms. It is an aldose sugar, having an aldehydic functional group. The molecular formula of this compound is C5H10O5. This compound is one of the cyclic forms of ribose, which is crucial in the structure of nucleotides and nucleic acids .
Mechanism of Action
Target of Action
Alpha-D-Ribopyranose is a fundamental metabolite produced by all living cells . It is also a human metabolite, which means it is produced during a metabolic reaction in humans . .
Mode of Action
It is known that sugars like this compound can exist in equilibrium between their open-chain form and various cyclic forms . This equilibrium is influenced by the interaction of the sugar with other molecules in its environment.
Biochemical Pathways
As a fundamental metabolite, it is likely involved in numerous biochemical reactions within the cell .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For example, the equilibrium between its open-chain form and various cyclic forms can be influenced by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Alpha-D-ribopyranose can be synthesized through the cyclization of D-ribose. In aqueous solutions, D-ribose exists in equilibrium between its open-chain form and its cyclic forms, including this compound. The cyclization involves the formation of a hemiacetal linkage between the aldehyde group at the first carbon and the hydroxyl group at the fourth carbon .
Industrial Production Methods: : Industrially, this compound can be produced through the enzymatic conversion of D-ribose using ribose pyranase. This enzyme catalyzes the interconversion of beta-D-ribopyranose and beta-D-ribofuranose, which can then be converted to this compound .
Chemical Reactions Analysis
Types of Reactions: : Alpha-D-ribopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as nitric acid or bromine water to form ribonic acid.
Reduction: It can be reduced using sodium borohydride to form ribitol.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acetic anhydride can be used to form esters.
Major Products: : The major products formed from these reactions include ribonic acid, ribitol, and various esters depending on the substituents introduced .
Scientific Research Applications
Alpha-D-ribopyranose has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Medicine: It is involved in the synthesis of ribonucleotides, which are vital for various metabolic processes.
Industry: It is used in the production of riboflavin (vitamin B2) and other ribose-based compounds.
Comparison with Similar Compounds
Similar Compounds: : Other similar compounds include beta-D-ribopyranose, alpha-D-ribofuranose, and beta-D-ribofuranose. These compounds are also cyclic forms of ribose and exist in equilibrium with alpha-D-ribopyranose in aqueous solutions .
Uniqueness: : this compound is unique due to its specific configuration at the anomeric carbon, which influences its reactivity and interactions with other molecules. This configuration is crucial for the formation of stable nucleotides and nucleic acids .
Properties
IUPAC Name |
oxane-2,3,4,5-tetrol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859031 | |
Record name | Pentopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132639-46-3, 50986-18-0, 608-46-8, 57066-79-2, 7296-59-5, 7283-06-9 | |
Record name | Pentopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1132639-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arabinoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050986180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .alpha.-D-Lyxose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC164936 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | .alpha.-D-Ribose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC76347 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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